molecular formula C7H4BrNO2 B1377705 2-bromofuro[3,2-c]pyridin-4(5H)-one CAS No. 1368152-84-4

2-bromofuro[3,2-c]pyridin-4(5H)-one

Cat. No.: B1377705
CAS No.: 1368152-84-4
M. Wt: 214.02 g/mol
InChI Key: PBYOWGCHBSVJHX-UHFFFAOYSA-N
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Description

2-Bromofuro[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that contains both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromofuro[3,2-c]pyridin-4(5H)-one typically involves the bromination of furo[3,2-c]pyridin-4(5H)-one. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromofuro[3,2-c]pyridin-4(5H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or neutral conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4) in anhydrous ether are commonly used.

Major Products Formed

    Substitution Reactions: Products include azido, thio, and alkoxy derivatives of furo[3,2-c]pyridin-4(5H)-one.

    Oxidation Reactions: Products include furan-2,3-dione derivatives.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

2-Bromofuro[3,2-c]pyridin-4(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-bromofuro[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s heterocyclic structure allows it to participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoropyridine
  • 5-Bromofuro[2,3-b]pyridin-2-ylmethanol
  • Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones

Uniqueness

2-Bromofuro[3,2-c]pyridin-4(5H)-one is unique due to its specific arrangement of the furan and pyridine rings, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-bromo-5H-furo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-6-3-4-5(11-6)1-2-9-7(4)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYOWGCHBSVJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1OC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-(5-bromo-2-furyl)acryloyl azide (20.7 g), diphenyl ether (200 mL) and tributylamine (16 mL) was stirred at 220-230° C. for 30 min under a nitrogen atmosphere. The reaction mixture was allowed to cool to room temperature, and tert-butyl methyl ether (200 mL) was added thereto. The resulting solid was collected by filtration. The obtained solid was purified by silica gel column chromatography (hexane, then ethyl acetate/THF), followed by HPLC (C18, mobile phase: water/acetonitrile (including 0.1% TFA)). To the obtained fraction was added a saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, concentrated in vacuo, and recrystallized from ethyl acetate to give the title compound (7.00 g) as a white solid.
Name
3-(5-bromo-2-furyl)acryloyl azide
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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